molecular formula C25H26N2O6 B11006686 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B11006686
M. Wt: 450.5 g/mol
InChI Key: QPOZQAMYYTUUPL-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with various functional groups, including methoxy, methyl, and acetamide groups. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of Methoxy and Methyl Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The methyl group can be introduced through alkylation reactions.

    Acetamide Linkage to Indole Moiety: The final step involves the formation of the acetamide linkage by reacting the chromen-2-one derivative with an indole derivative containing a methoxyethyl group. This can be achieved through amide bond formation reactions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other substituents, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides (e.g., methyl iodide), Sulfonates (e.g., tosylates)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Influencing various cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
  • 7-(羧基甲氧基)-4-甲基香豆素
  • (S)-2-(2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid

Uniqueness

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is unique due to its specific combination of functional groups and structural features, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, improved stability, or unique reactivity in certain chemical reactions.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C25H26N2O6/c1-15-16-8-9-21(31-3)24(32-4)23(16)33-25(29)18(15)14-22(28)26-19-6-5-7-20-17(19)10-11-27(20)12-13-30-2/h5-11H,12-14H2,1-4H3,(H,26,28)

InChI Key

QPOZQAMYYTUUPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

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